molecular formula C24H24N2O3 B11534660 N-(2,4-dimethylphenyl)-Nalpha-(phenoxycarbonyl)phenylalaninamide

N-(2,4-dimethylphenyl)-Nalpha-(phenoxycarbonyl)phenylalaninamide

Cat. No.: B11534660
M. Wt: 388.5 g/mol
InChI Key: BWPSWSYDZNAMBH-UHFFFAOYSA-N
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Description

PHENYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in pharmaceuticals, agriculture, and materials science. This particular compound is characterized by its unique structure, which includes a phenyl group, a dimethylphenyl group, and a carbamoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHENYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE typically involves a multi-step process. One common method is the reaction of 2,4-dimethylphenyl isocyanate with 2-phenylethylamine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the attainment of high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

PHENYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

PHENYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of PHENYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • PHENYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}UREA
  • PHENYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}THIOCARBAMATE

Uniqueness

PHENYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of phenyl and dimethylphenyl groups, along with the carbamoyl moiety, makes it a versatile compound with diverse applications .

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

phenyl N-[1-(2,4-dimethylanilino)-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C24H24N2O3/c1-17-13-14-21(18(2)15-17)25-23(27)22(16-19-9-5-3-6-10-19)26-24(28)29-20-11-7-4-8-12-20/h3-15,22H,16H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

BWPSWSYDZNAMBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC3=CC=CC=C3)C

Origin of Product

United States

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